molecular formula C12H10O3S B1349378 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 82437-74-9

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No. B1349378
CAS RN: 82437-74-9
M. Wt: 234.27 g/mol
InChI Key: NWNYSAILYSWCEI-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 82437-74-91. It has a molecular weight of 234.281 and its linear formula is C12H10O3S1.



Synthesis Analysis

The synthesis of thiophene-2-carboxylic acid derivatives can be prepared by the oxidation of thiophene-2-carboxaldehyde2. However, specific synthesis methods for “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” are not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” is represented by the linear formula C12H10O3S1. Further details about its 3D conformer or crystal structure are not available in the searched resources.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” are not available in the searched resources.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.281. It is recommended to be stored in a refrigerated condition1. The purity of the compound is around 95%1.


Scientific Research Applications

Antimicrobial and Antioxidant Properties

Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated significant antimicrobial and antioxidant activities. Specifically, compounds 2b and 4f exhibited robust antibacterial and antifungal properties. Additionally, compounds 4b and 4f showed profound antioxidant potential. These findings suggest that derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid could be potent candidates for pharmaceutical applications due to their antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Biological Activities and Materials Science Applications

Substituted thiophenes, including derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, have a wide range of biological activities encompassing antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal effects. Moreover, these compounds find extensive use in materials science, particularly in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).

Schiff-Base Metal Complexes and Biological Activity

Metal complexes derived from heterocyclic Schiff-bases, such as N′-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide, have been synthesized and showed potential biological activity. These complexes were found to be less resistive to microbial activities compared to free ligands, suggesting their potential for biological applications (Ahmed, Yousif, & Al-jeboori, 2013).

Chemical Stability and Protection of Carboxylic Acids

The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol have been identified as acid- and base-stable protecting groups for carboxylic acids. These esters exhibit stability against a wide range of chemical conditions but can be conveniently deprotected, indicating their utility in chemical syntheses and possibly in derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid (Kurosu, Biswas, Narayanasamy, & Crick, 2007).

Synthesis of Polycyclic and Multi-substituted Thiophene Derivatives

A methodology for synthesizing novel polycyclic and multi-substituted thiophene derivatives, which could include derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, has been developed. This synthesis pathway could potentially be leveraged to create compounds with liquid crystalline, photochromic, and other functional properties (Yang & Fang, 2007).

Safety And Hazards

Specific safety and hazard information for “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” is not available in the searched resources.


Future Directions

There are no specific future directions or applications mentioned for “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” in the searched resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

4-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYSAILYSWCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371589
Record name 4-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

CAS RN

82437-74-9
Record name 4-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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